REACTION_CXSMILES
|
ClC(OCC)=O.[I:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11](O)=[O:12].C(N(CC)CC)C.[BH4-].[Na+].C(=O)=O.Cl>O1CCCC1.O>[I:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[CH2:11][OH:12] |f:3.4|
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.795 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirred at −8° for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
after which it was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the triethylammonium chloride precipitate
|
Type
|
CUSTOM
|
Details
|
equipped with a thermometer
|
Type
|
ADDITION
|
Details
|
is kept below 10° during the addition
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
WAIT
|
Details
|
shielded from light, at room temperature for 22 h under nitrogen
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ether (×3)
|
Type
|
EXTRACTION
|
Details
|
The combined ether extract
|
Type
|
WASH
|
Details
|
tetrahydrofuran layer was washed with aqueous sodium hydroxide (×1, 10%)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying with magnesium sulphate, and concentration
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(CO)C=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |